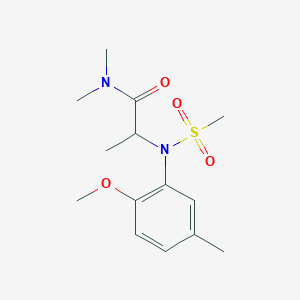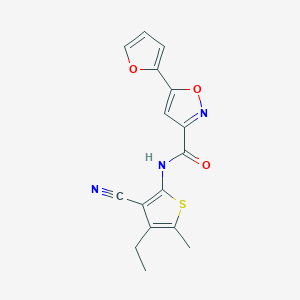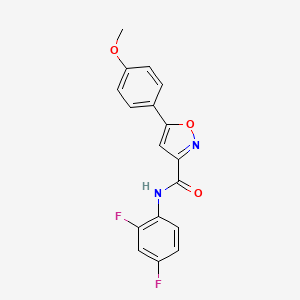![molecular formula C21H20FN3O3S B4461259 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461259.png)
4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide
Descripción general
Descripción
4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide, also known as FM-381, is a small molecule drug that has been developed as a potential treatment for autoimmune diseases and cancer.
Mecanismo De Acción
4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide exerts its therapeutic effects by selectively inhibiting Bruton's tyrosine kinase (BTK), a key signaling molecule in the immune system. BTK is involved in the activation of B cells and T cells, as well as the production of pro-inflammatory cytokines. By inhibiting BTK, 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide reduces the activation of B cells and T cells, as well as the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects
4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies. The drug is rapidly absorbed and distributed to target tissues, and is eliminated from the body through metabolism and excretion. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is its potent and selective inhibition of BTK. This allows for the selective targeting of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases and cancer. However, one limitation of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is its relatively short half-life, which may limit its efficacy in chronic diseases.
Direcciones Futuras
There are several future directions for the development of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to be effective in preclinical models of these diseases, and may have potential as a new therapeutic option. Another potential application is in combination therapy with other anti-cancer drugs, such as immune checkpoint inhibitors. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to enhance the anti-tumor activity of these drugs, and may have potential as a combination therapy. Finally, future studies may focus on the development of new formulations of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide with improved pharmacokinetic properties, such as extended-release formulations.
Conclusion
In conclusion, 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is a promising small molecule drug that has potential as a new therapeutic option for autoimmune diseases and cancer. The drug exerts its therapeutic effects by selectively inhibiting BTK, a key signaling molecule in the immune system. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to be well-tolerated and effective in preclinical studies, and may have potential for further development as a new therapeutic agent.
Aplicaciones Científicas De Investigación
4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In these studies, 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has demonstrated potent anti-inflammatory and anti-tumor activity. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[(2-fluoro-N-methylsulfonylanilino)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-29(27,28)25(20-5-3-2-4-19(20)22)15-17-6-8-18(9-7-17)21(26)24-14-16-10-12-23-13-11-16/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCULTMJQROQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4461178.png)
![2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4461184.png)

![4-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461197.png)
![6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4461198.png)

![2-(methoxymethyl)-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461209.png)
![N-{3-[(4-amino-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B4461220.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B4461228.png)
![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4461243.png)
![ethyl 4-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1-piperazinecarboxylate](/img/structure/B4461264.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)